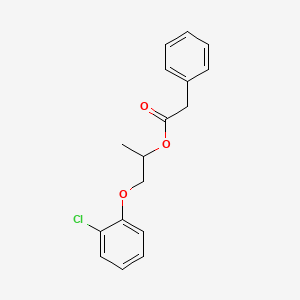

1-(2-Chlorophenoxy)propan-2-yl phenylacetate

Description

Properties

CAS No. |

5436-57-7 |

|---|---|

Molecular Formula |

C17H17ClO3 |

Molecular Weight |

304.8 g/mol |

IUPAC Name |

1-(2-chlorophenoxy)propan-2-yl 2-phenylacetate |

InChI |

InChI=1S/C17H17ClO3/c1-13(12-20-16-10-6-5-9-15(16)18)21-17(19)11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |

InChI Key |

GJHDKNPMGVUYHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1Cl)OC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution of 2-Chlorophenol with Phenylacetate Derivatives

A common route involves reacting 2-chlorophenol with phenylacetate derivatives or their activated forms (e.g., phenylacetyl chloride or phenylacetic acid salts) under basic conditions to form the phenoxy linkage.

- Reaction Conditions: Typically performed in polar solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or water.

- Base: Alkali metal hydroxides (e.g., sodium hydroxide) or carbonates are used to deprotonate the phenol and facilitate nucleophilic attack.

- Catalyst: Copper powder or copper salts can be added to enhance yield and purity.

- Temperature: Usually maintained between 100°C to 200°C.

- Atmosphere: Inert gas (nitrogen) environment to prevent oxidation.

This method allows for a one-step synthesis of 2-(substituted phenoxy) phenylacetic acids with yields significantly higher than traditional multi-step processes (15-35% improved to higher yields).

Example Synthesis from Chinese Patent CN102746142A

This patent discloses an optimized method for synthesizing 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, a key intermediate, followed by further transformation to the phenylacetate compound.

| Step | Reagents and Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | o-Chloroacetophenone (500 g), para-chlorophenol (1000 g), sodium hydroxide (250 g), copper powder (40 g), nitrogen atmosphere, heated and stirred for 10 hours | Formation of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone intermediate | Crude product obtained without purification |

| 2 | Intermediate + sublimed sulfur powder (250 g), morpholine quinoline (1000 g), reflux 5 hours | Further reaction to modify intermediate | Reaction mixture cooled |

| 3 | Concentrated hydrochloric acid (1800 mL) + glacial acetic acid (1800 mL), reflux 18 hours | Acidic treatment and esterification | Solution concentrated to 60% volume |

| 4 | Dilution with water, mechanical stirring, filtration | Solid product separation | Crude solid isolated |

| 5 | Recrystallization in ethyl acetate and sodium bicarbonate solution, drying | Purification of 2-(2-(4-chlorophenyl)phenyl)acetate | Final yield ~431 g of pure compound |

This method emphasizes mild reaction conditions, nitrogen protection, and use of copper as catalyst to improve yield and purity.

Process Improvements from British Patent GB2078743A

This patent describes a process for producing 2-(substituted phenoxy)phenylacetic acids by reacting phenols with phenylacetic acid derivatives in the presence of a base and polar solvents.

- Use of polar solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or water.

- Use of alkali or alkaline earth metal hydroxides/carbonates as bases.

- Optional use of copper compounds as catalysts (metallic copper, copper oxide, copper halides).

- Reaction temperature range: 100°C to 200°C.

- Reaction time: 1 to 48 hours depending on conditions.

This process allows direct one-step synthesis with higher yields and purity compared to conventional multi-step methods. It also provides flexibility in solvent and catalyst choice to optimize reaction conditions.

Laboratory-Scale Synthesis and Purification

From experimental data reported in European patents, a typical laboratory procedure involves:

- Refluxing a mixture of 2-chlorophenol and phenylacetyl chloride or phenylacetic acid salt in the presence of a base.

- Post-reaction workup includes acidification, extraction with diethyl ether or ethyl acetate, washing with sodium bicarbonate solution, and recrystallization from ethanol or benzene.

- Purification steps such as column chromatography on silica gel may be employed to obtain analytically pure product.

Infrared and NMR spectroscopy confirm the structure and purity of the final compound, with characteristic absorption bands for ester carbonyl (~1690 cm^-1) and aromatic protons in the NMR spectrum.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The use of copper catalysts under inert atmosphere significantly improves yield and purity by facilitating the nucleophilic aromatic substitution reaction.

- Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance solubility and reaction rates.

- Reaction temperature and time must be optimized to balance conversion and side reactions.

- Multi-step methods involving intermediate isolation can improve purity but increase complexity and cost.

- One-step methods with direct coupling of phenol and phenylacetate derivatives are preferred for industrial scalability.

- Purification typically involves acid-base extraction and recrystallization; chromatographic methods may be used for analytical purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenoxy)propan-2-yl phenylacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Chlorophenoxy)propan-2-yl phenylacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)propan-2-yl phenylacetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The ester group can be hydrolyzed to release phenylacetic acid, which may further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-chlorophenoxy)propan-2-yl phenylacetate with structurally analogous esters, emphasizing substituent effects and inferred properties:

Structural and Functional Analysis:

Substituent Effects: Chlorine (Target): Electron-withdrawing nature may slow hydrolysis compared to alkyl-substituted analogs (e.g., butan-2-yl in ). Trifluoromethyl (): The CF₃ group is strongly electron-withdrawing and lipophilic, often used to enhance metabolic stability in pharmaceuticals. Its bulkiness may reduce enzymatic degradation. Butan-2-yl (): A branched alkyl chain increases hydrophobicity, favoring lipid membrane penetration and extending half-life in biological systems. Allyl (): The unsaturated propenyl group introduces reactivity, making the compound prone to oxidation or Michael addition reactions.

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., prop-2-en-1-yl phenylacetate) may volatilize more readily, making them suitable for fragrance applications.

- Higher molecular weight derivatives (e.g., trifluoromethyl analog in ) are more likely to exhibit bioactivity due to increased binding affinity and stability.

Hydrolysis Sensitivity: The target compound’s chlorophenoxy group likely resists hydrolysis better than the allyl ester in , which has an electron-rich double bond susceptible to nucleophilic attack. The trifluoromethyl analog’s cyclopropyl group () introduces steric hindrance, further slowing degradation.

Research Findings and Inferences

- Biological Activity : The trifluoromethyl compound () is a candidate for drug development due to its stability and fluorine-mediated interactions. In contrast, the target compound’s chlorine atom may confer antimicrobial properties.

- Synthetic Utility : The butan-2-yl analog () could act as a hydrophobic carrier in prodrug formulations, while the allyl ester () might serve as a reactive intermediate in organic synthesis.

Biological Activity

1-(2-Chlorophenoxy)propan-2-yl phenylacetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17ClO3

- Molecular Weight : 290.76 g/mol

This compound features a chlorophenoxy group, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Inhibition of Phospholipase A2 : Studies have indicated that compounds similar to this compound can inhibit lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. This inhibition may lead to phospholipidosis, a condition characterized by the accumulation of phospholipids within cells, which can have toxic effects .

- Antimicrobial Activity : Some derivatives of chlorophenoxy compounds exhibit significant antimicrobial properties. The presence of the chlorophenoxy moiety enhances the ability of these compounds to penetrate bacterial membranes, leading to cell death .

Biological Activity Overview

Case Studies

-

In Vitro Studies on Phospholipidosis :

Research has shown that certain compounds with structural similarities to this compound can significantly inhibit LPLA2 activity. This inhibition was linked to the development of phospholipidosis in cultured cells, suggesting a potential risk for drug-induced toxicity during pharmacological applications . -

Antimicrobial Testing :

A series of tests conducted on chlorophenoxy derivatives demonstrated their efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) ranged from 4 to 32 μg/mL, indicating strong antibacterial properties compared to standard treatments like chloramphenicol . -

Toxicity Assessments :

Safety data sheets indicate that while the compound shows promising biological activity, it also poses risks such as skin irritation and potential toxicity upon repeated exposure. Protective measures are recommended when handling this compound in laboratory settings .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Chlorophenoxy)propan-2-yl phenylacetate, and what experimental parameters should be prioritized?

Methodological Answer:

Synthesis typically involves esterification between 2-chlorophenoxypropan-2-ol and phenylacetic acid derivatives. Key parameters include:

- Catalyst Selection: Acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) are common for esterification .

- Solvent Optimization: Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .

- Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Basic: How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm ester linkage and aromatic substitution patterns. Compare peaks with phenylacetic acid derivatives (δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): Electron ionization (EI-MS) or high-resolution MS (HRMS) verifies molecular ion ([M]) and fragmentation patterns (e.g., cleavage at the ester group) .

- HPLC/GC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column) assesses purity and detects trace impurities .

Basic: How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation products using LC-MS .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., ester bond formation) .

- Reaction Path Search: Use software like GRRM or Gaussian to explore alternative pathways and minimize energy barriers .

- Machine Learning (ML): Train ML models on existing esterification datasets to predict optimal solvent/catalyst combinations .

Advanced: How can contradictory solubility data for this compound in literature be resolved?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent polarity, agitation) systematically .

- Standardized Protocols: Replicate studies using USP-grade solvents and controlled humidity (e.g., 40–60% RH) to reduce variability .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare literature data and identify outliers .

Advanced: What are the potential degradation pathways and ecotoxicological byproducts of this compound?

Methodological Answer:

- Hydrolysis Pathways: Under alkaline conditions, ester hydrolysis generates 2-chlorophenoxypropan-2-ol and phenylacetic acid. Monitor via H NMR (disappearance of ester carbonyl peak at δ 170–175 ppm) .

- Photodegradation: UV exposure may cleave the chlorophenoxy group, producing chlorinated aromatic byproducts. Use GC-MS to identify compounds like 2-chlorophenol .

- Ecotoxicology Screening: Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna LC) and bioaccumulation potential (log calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.